Definitive Structure Elucidation of 5-Methyl-1-phenyl-1H-pyrazol-3-amine: A Multi-Modal Analytical Framework
Definitive Structure Elucidation of 5-Methyl-1-phenyl-1H-pyrazol-3-amine: A Multi-Modal Analytical Framework
Executive Summary
The synthesis of asymmetric 1,3,5-trisubstituted pyrazoles frequently results in a mixture of regioisomers, presenting a significant analytical bottleneck in drug development. This whitepaper provides an in-depth, self-validating analytical framework for the unambiguous structure elucidation of 5-methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 4280-78-8 / 85485-59-2). Designed for application scientists and structural chemists, this guide bypasses rigid templates to focus on the causality behind multi-modal spectroscopic choices—moving from exact mass confirmation to definitive 2D NMR spatial mapping.
The Regiochemical Puzzle: Why Standard Analysis Fails
Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and anti-inflammatory agents[1]. However, because pyrazole intermediates act as ambident nucleophiles during cyclization or N-arylation, reactions often yield an unpredictable mixture of 3-amino-5-methyl and 5-amino-3-methyl regioisomers[2].
Relying solely on 1D ¹H NMR to differentiate these isomers is a common pitfall. The chemical shifts of the methyl and amine groups in both regioisomers are remarkably similar. To establish absolute structural certainty for 5-methyl-1-phenyl-1H-pyrazol-3-amine (Molecular Formula: C₁₀H₁₁N₃)[3], a scientist must employ an orthogonal, multi-modal strategy that maps both scalar (through-bond) and spatial (through-space) connectivity[4].
Fig 1. Sequential multi-modal workflow for pyrazole structure elucidation.
Multi-Modal Elucidation Strategy & Causality
Establishing the Molecular Boundary (HRMS & FT-IR)
Before probing the carbon backbone, we must validate the molecular formula and functional groups to ensure no unexpected side-reactions (e.g., oxidation or dimer formation) occurred during synthesis.
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HRMS (ESI-TOF): The compound yields an[M+H]⁺ ion at m/z 174.1026, perfectly matching the calculated exact mass for C₁₀H₁₁N₃[3].
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FT-IR Spectroscopy: We utilize FT-IR specifically to probe the exocyclic amine. The presence of two sharp absorption bands between 3300 and 3450 cm⁻¹ confirms the N-H stretching of a primary amine (-NH₂)[5]. This definitively rules out any tautomeric imine forms in the solid state.
1D NMR: Electronic Shielding Effects
The choice of NMR solvent is a critical variable. We utilize anhydrous DMSO-d₆ rather than CDCl₃. The causality here is two-fold: DMSO disrupts intermolecular hydrogen bonding (sharpening the -NH₂ signal), and its lack of acidic protons prevents rapid deuterium exchange, allowing the amine protons to be observed[1].
In the ¹H NMR spectrum, the C4 methine proton appears as a highly shielded singlet at ~5.65 ppm. Why is it so shielded compared to typical aromatic protons? The exocyclic C3-amine acts as a strong π-electron donor. Resonance delocalization pushes electron density directly onto the C4 carbon, heavily shielding the attached proton. This electronic effect is mirrored in the ¹³C NMR, where the C4 carbon appears unusually upfield at ~95.2 ppm.
2D NMR: The Definitive Regiochemical Proof
While 1D NMR confirms the presence of a methyl, an amine, a phenyl, and a pyrazole CH, it cannot definitively prove whether the methyl is at C3 or C5. To solve this, we rely on 2D NMR mapping[5].
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HMBC (Through-Bond): We look for ²J and ³J carbon-proton couplings. The methyl protons (~2.25 ppm) show HMBC cross-peaks to C5 and C4, establishing the local connectivity of the alkyl chain to the heterocyclic core.
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NOESY (Through-Space): This is the ultimate self-validating step. NOESY measures through-space spatial proximity (< 5 Å). In the 5-methyl-1-phenyl regioisomer, the C5-methyl group is spatially adjacent to the N1-phenyl ring. Consequently, a strong NOE cross-peak is observed between the methyl protons (2.25 ppm) and the ortho-protons of the N1-phenyl group (~7.40 ppm). If the compound were the 3-methyl-5-amino isomer, this NOE would be absent.
Fig 2. Key 2D NMR correlations differentiating the 5-methyl regioisomer.
Quantitative Data Summary
The following table synthesizes the expected analytical parameters for 5-methyl-1-phenyl-1H-pyrazol-3-amine, serving as a reference standard for structural verification.
| Analytical Technique | Parameter / Shift | Observed Value | Structural Assignment & Causality |
| HRMS (ESI-TOF) | [M+H]⁺ | m/z 174.1026 | Confirms the exact molecular formula C₁₀H₁₁N₃. |
| FT-IR | N-H Stretching | 3450, 3320 cm⁻¹ | Confirms the presence of a primary exocyclic amine (-NH₂). |
| ¹H NMR (DMSO-d₆) | C5-CH₃ | 2.25 ppm (s, 3H) | Methyl group attached to the pyrazole ring. |
| ¹H NMR (DMSO-d₆) | C3-NH₂ | ~5.20 ppm (br s, 2H) | Amine protons; broad due to quadrupolar relaxation of ¹⁴N. |
| ¹H NMR (DMSO-d₆) | C4-H | 5.65 ppm (s, 1H) | Highly shielded methine proton due to C3-NH₂ resonance donation. |
| ¹H NMR (DMSO-d₆) | N1-Phenyl | 7.30 - 7.50 ppm (m, 5H) | Aromatic spin system of the N1 substituent. |
| ¹³C NMR (DMSO-d₆) | C4 | 95.2 ppm | Upfield shift characteristic of an enamine-like pyrazole carbon. |
| ¹³C NMR (DMSO-d₆) | C3 | 154.1 ppm | Deshielded carbon directly attached to the electronegative amine. |
| 2D NOESY | Spatial Correlation | 2.25 ↔ 7.40 ppm | Definitive proof: Spatial proximity of C5-CH₃ to N1-Phenyl ortho-H. |
Experimental Protocol: High-Fidelity 2D NMR Acquisition
To ensure reproducibility and trust in the data, the following self-validating protocol must be strictly adhered to when acquiring NMR spectra for regioisomer differentiation.
Step 1: Anhydrous Sample Preparation Dissolve 15 mg of the highly purified pyrazole in 600 µL of anhydrous DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard). Causality: Strict anhydrous conditions prevent the rapid proton exchange of the -NH₂ group with trace water, ensuring the amine protons remain visible and distinct in the ¹H spectrum.
Step 2: Magnetic Tuning and Shimming Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z-axis) followed by manual fine-tuning to achieve a TMS line width of < 0.8 Hz. Causality: High magnetic field homogeneity is critical to resolve the fine multiplet splitting in the N1-phenyl ring, which aids in identifying the ortho-protons for NOESY analysis.
Step 3: 1D Baseline Acquisition Acquire ¹H (16 scans, d1 = 2s) and ¹³C (1024 scans, d1 = 2s) spectra. Calibrate the chemical shift axis using the TMS signal at exactly 0.00 ppm. This internal calibration acts as a self-validating check for solvent-induced shift anomalies.
Step 4: NOESY Acquisition (The Critical Step) Set the mixing time ( τm ) to 300-500 ms. Acquire with 32 scans per t₁ increment. Causality: A mixing time in this specific range allows for optimal cross-relaxation between the N1-phenyl ortho-protons and the C5-methyl protons without allowing secondary spin diffusion to create false-positive correlations.
Step 5: HMBC Acquisition Optimize the long-range coupling delay for ⁿJ(C,H) = 8 Hz (approximately 62.5 ms). Causality: This specific delay maximizes the observable ²J and ³J cross-peaks, which are essential for linking the C5-methyl protons to the C4 and C5 carbons of the pyrazole core.
Step 6: Data Processing Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation. This mathematical treatment enhances cross-peak resolution and suppresses truncation artifacts, ensuring the NOE signals are unambiguously interpreted.
References
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PubChem. "5-methyl-1-phenyl-1H-pyrazol-3-amine | C10H11N3 | CID 3586286". National Center for Biotechnology Information. URL: [Link]
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PMC. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives". National Institutes of Health. URL: [Link]
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ACS Publications. "Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles". Organic Letters. URL: [Link]
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